molecular formula C7H6F3N5 B1271298 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 380340-45-4

5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B1271298
CAS RN: 380340-45-4
M. Wt: 217.15 g/mol
InChI Key: QRCPPCZBRATEIF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . It contains a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of functionalized triazolo [1,5-a]pyrimidine derivatives is related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1 H -1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It was also found in the high-resolution crystal structure of human dihydroorotate dehydrogenase bound with DSM338 .


Chemical Reactions Analysis

The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 150.1380 . The IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 .

Future Directions

For the optimization of the method of synthesizing this compound, various conditions for this reaction were studied . These include the reaction in supercritical carbon dioxide in the presence of acetic acid, organic solvents, as well as Lewis acid (ZnCl 2, TiO 2, and SiO 2) or inorganic additives .

properties

IUPAC Name

5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N5/c1-3-2-4(11)15-6(12-3)13-5(14-15)7(8,9)10/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCPPCZBRATEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368312
Record name 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

CAS RN

380340-45-4
Record name 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 6
5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Q & A

Q1: How does DSM338 interact with DHODH and what are the downstream effects of this interaction?

A1: DSM338 acts as a potent inhibitor of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. [, , ] This pathway is essential for DNA and RNA synthesis, and its inhibition effectively disrupts cell proliferation and growth. The crystal structures of DHODH from various species (Plasmodium falciparum, human, and rat) in complex with DSM338 reveal that the inhibitor binds to the enzyme's active site. [, , ] This binding event prevents the natural substrate, dihydroorotate, from interacting with DHODH, thus blocking the downstream production of pyrimidines.

Q2: What is known about the structural characterization of DSM338?

A2: While the provided research articles focus on the interaction of DSM338 with DHODH, they don't delve into the detailed spectroscopic characterization of the inhibitor itself. For a comprehensive understanding of DSM338's molecular formula, weight, and spectroscopic data, further research and data sources would be required.

Q3: Are there any studies on the Structure-Activity Relationship (SAR) of DSM338 and its analogs in relation to DHODH inhibition?

A3: The provided research focuses on the crystallographic analysis of DSM338 bound to DHODH from different species. [, , ] While these studies highlight the crucial interactions between DSM338 and the enzyme's active site, they don't provide a systematic exploration of how modifications to the DSM338 scaffold affect its inhibitory potency or selectivity. Further research focused on SAR would be valuable to optimize the compound's properties for potential therapeutic applications.

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